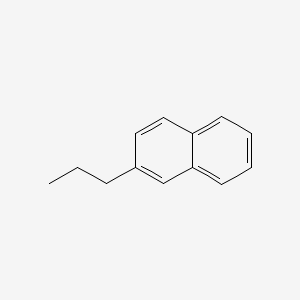

2-Propylnaphthalene

Beschreibung

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, and its derivatives are fundamental building blocks in the landscape of modern chemistry. ijrpr.com Composed of two fused benzene (B151609) rings, naphthalene's aromatic character makes it a versatile platform for a wide array of chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, which lead to a vast number of valuable compounds. ijrpr.com Historically extracted from coal tar, contemporary catalytic processes now provide more efficient and selective synthetic routes. ijrpr.com

The significance of naphthalene derivatives spans numerous scientific and industrial domains. They are crucial intermediates in the synthesis of a multitude of organic compounds, including dyes, polymers, and pharmaceuticals. ijrpr.comontosight.ai For instance, the oxidation of naphthalene yields phthalic anhydride (B1165640), a key precursor for plastics, resins, and pigments. ijrpr.comwikipedia.org In the pharmaceutical industry, naphthalene-based structures are found in a range of drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the anticoagulant warfarin. ijrpr.com Furthermore, researchers are actively investigating the potential of naphthalene derivatives in the development of advanced materials for electronics and energy storage, as well as their therapeutic potential against various diseases. ijrpr.comontosight.ai The diverse biological activities reported for naphthalene derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their continuing importance in medicinal chemistry. ontosight.aiontosight.aiontosight.ai

Overview of 2-Propylnaphthalene within the Alkylnaphthalene Class

Within the broad class of naphthalene derivatives, alkylnaphthalenes represent a significant subgroup characterized by the attachment of one or more alkyl groups to the naphthalene core. This compound, a member of this class, is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₄. ontosight.ainih.gov It consists of a naphthalene ring substituted with a propyl group at the second position.

Alkylated naphthalenes, including this compound, have garnered attention for their utility as synthetic base oils in lubricants. wikipedia.org Their aromatic core imparts a greater ability to solvate polar compounds compared to conventional mineral oils and polyalphaolefins. wikipedia.org This property, combined with enhanced oxidative stability, makes them valuable as Group V base oils according to the American Petroleum Institute. wikipedia.org Beyond lubrication, this compound and its isomers serve as chemical intermediates in the synthesis of other organic compounds. ontosight.ainih.gov

Historical Context of Naphthalene Alkylation Research

The study of naphthalene alkylation has a rich history rooted in the broader field of Friedel-Crafts reactions. These reactions, traditionally involving the alkylation of an aromatic ring, have been fundamental to organic synthesis. google.com Early research into the alkylation of naphthalene often contended with the formation of multiple isomers and polyalkylated products. mdpi.com For example, traditional Friedel-Crafts reactions on naphthalene tend to yield peri-substituted products, making the regioselective synthesis of specific isomers like 2-substituted naphthalenes challenging. mdpi.com

Over the years, research has focused on developing more selective and efficient catalytic systems to control the position and degree of alkylation. This has led to the exploration of various catalysts, including strong acids like sulfuric acid and, more recently, mixed protonic acid catalysts and solid acid catalysts such as mesoporous materials. google.comunisa.edu.au The development of ionic liquids as catalysts has also opened new avenues for naphthalene alkylation, offering high reactivity under specific conditions. acs.org These advancements have been crucial for the industrial production of specific alkylnaphthalene isomers for applications ranging from high-performance solvents to precursors for specialized polymers and pharmaceuticals. unisa.edu.au The ongoing research in this area continues to refine our ability to synthesize tailored naphthalene derivatives with desired properties. thieme-connect.comcsir.co.za

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 2027-19-2 |

| Molecular Formula | C₁₃H₁₄ |

| Molecular Weight | 170.25 g/mol |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 275.3 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | 118.9 ± 7.8 °C |

| Solubility | Limited solubility in water, soluble in organic solvents. |

| LogP | 4.97 |

| Vapor Pressure | 0.0 ± 0.3 mmHg at 25°C |

| Index of Refraction | 1.589 |

This table is populated with data from multiple sources. ontosight.ainih.govchemsrc.comchemeo.comalfa-chemistry.com

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various methods, with the alkylation of naphthalene being the most common approach.

Laboratory-Scale Synthesis:

On a laboratory scale, the Friedel-Crafts alkylation is a frequently employed method. This typically involves reacting naphthalene with a propylating agent, such as propyl halide or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, a significant challenge in the Friedel-Crafts alkylation of naphthalene is controlling the regioselectivity, as it can lead to a mixture of 1-propylnaphthalene (B1617972) and this compound, as well as polyalkylated products. mdpi.com

To achieve higher selectivity for the 2-isomer, researchers have explored various catalytic systems and reaction conditions. The use of shape-selective catalysts, such as certain zeolites or mesoporous materials, can favor the formation of the less sterically hindered this compound. researchgate.net Another approach involves the acylation of naphthalene with propanoyl chloride to form 2-propanoylnaphthalene, followed by a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction) to convert the ketone group to a propyl group.

Industrial-Scale Production:

For industrial-scale manufacturing, the direct alkylation of naphthalene with propylene (B89431) is the preferred route due to the low cost of the starting materials. nih.govunisa.edu.au The reaction is typically carried out in the liquid phase at elevated temperatures and pressures. The choice of catalyst is critical to maximize the yield of the desired monoalkylated product, particularly the 2-isomer, and to minimize the formation of di- and poly-propylnaphthalenes.

Industrial processes often utilize solid acid catalysts, such as silica-alumina or zeolites, which offer advantages in terms of handling, separation from the product mixture, and potential for regeneration. unisa.edu.au For instance, Ga-SBA-1 mesoporous catalysts have shown high activity in the alkylation of naphthalene with propylene. unisa.edu.au Following the reaction, the product mixture undergoes a purification process, typically involving distillation, to separate the this compound from unreacted naphthalene, the 1-propylnaphthalene isomer, and higher alkylated byproducts.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is characterized by reactions involving both the aromatic naphthalene ring and the aliphatic propyl side chain.

Characteristic Reactions of the Naphthalene Ring:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group onto the naphthalene ring.

Halogenation: Reaction with halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst results in the substitution of a hydrogen atom with a halogen.

Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group.

Acylation: Friedel-Crafts acylation with an acyl halide or anhydride introduces an acyl group onto the ring.

Reactions Involving the Propyl Side Chain:

The propyl group can also undergo various chemical transformations, primarily involving oxidation or halogenation at the benzylic position (the carbon atom attached to the naphthalene ring), which is activated by the aromatic system.

Oxidation: Oxidation of the propyl side chain can lead to the formation of various derivatives. For example, oxidation of 6-isopropylnaphthalene-2-carboxylic acid with molecular oxygen can yield 6-(2-hydroperoxy-2-propyl)naphthalene-2-carboxylic acid and 6-(2-hydroxy-2-propyl)naphthalene-2-carboxylic acid. google.com

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position of the propyl group. mdpi.com

Formation of Significant Derivatives:

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives with potential applications in different fields. For example, the oxidation of the propyl group can be a step in the synthesis of more complex molecules. The functionalization of the naphthalene ring can lead to the creation of new dyes, polymers, and pharmaceutical intermediates.

Applications in Industrial and Applied Chemistry

This compound and other alkylated naphthalenes have found several applications in industrial and applied chemistry due to their favorable physicochemical properties.

| Application | Description |

| Solvent | Due to its aromatic nature and good solvating power for polar compounds, this compound can be used as a high-boiling point solvent in various chemical processes. wikipedia.org |

| Heat Transfer Fluid | The thermal stability of alkylated naphthalenes makes them suitable for use as heat transfer fluids in applications requiring stable performance at elevated temperatures. |

| Dielectric Fluid | Alkylated naphthalenes can be used as dielectric fluids in electrical equipment due to their insulating properties and thermal stability. |

| Chemical Intermediate | This compound serves as a starting material or intermediate in the synthesis of other valuable chemicals, including dyes, agrochemicals, and specialty polymers. ontosight.ainih.gov |

| Lubricant Base Oil | A significant application of alkylated naphthalenes is as synthetic base oils (API Group V) in high-performance lubricants, where they offer excellent thermal and oxidative stability, as well as good additive solvency. wikipedia.org |

Analytical Techniques for Detection and Quantification

A variety of analytical techniques are employed for the detection and quantification of this compound in different matrices.

Chromatographic Methods:

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for the analysis of this compound. researchgate.net It allows for the separation of this compound from its isomers and other components in a mixture. The use of different capillary columns with varying stationary phases can be employed to achieve optimal separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound, particularly for samples that are not suitable for GC analysis. UV-Vis or fluorescence detectors are commonly used for detection.

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: The aromatic nature of this compound gives rise to characteristic UV absorption bands, which can be used for its quantification.

Fluorescence Spectroscopy: Naphthalene and its derivatives are often fluorescent, and fluorescence spectroscopy can provide a highly sensitive method for their detection.

Mass Spectrometry (MS):

Mass spectrometry, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for the identification and quantification of this compound. swgdrug.org The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation. swgdrug.org

Sample Preparation and Extraction:

Prior to analysis, sample preparation and extraction are often necessary to isolate and concentrate this compound from the sample matrix. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and Soxhlet extraction, depending on the nature of the sample (e.g., environmental samples, industrial products).

Environmental Fate and Transport

The environmental fate and transport of this compound are important considerations due to its classification as a polycyclic aromatic hydrocarbon (PAH).

Biodegradation in Soil and Water:

Like other PAHs, this compound can be subject to microbial degradation in soil and water environments. The rate of biodegradation depends on various factors, including the presence of adapted microbial populations, temperature, oxygen levels, and nutrient availability.

Potential for Bioaccumulation:

With a high octanol-water partition coefficient (LogP) of 4.97, this compound has a tendency to partition from water into the fatty tissues of organisms, indicating a potential for bioaccumulation in the food chain. chemsrc.com

Mobility in Different Environmental Compartments:

The mobility of this compound in the environment is governed by its physicochemical properties. Its low water solubility and moderate vapor pressure suggest that it will primarily partition to soil, sediment, and biota. chemsrc.comchemeo.com In the atmosphere, it is expected to exist in both the vapor phase and adsorbed to particulate matter.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBNOHAXLHRIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334132 | |

| Record name | 2-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2027-19-2 | |

| Record name | 2-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propylnaphthalene and Its Derivatives

Alkylation Strategies for Naphthalene (B1677914) Core Functionalization

Alkylation of naphthalene is a fundamental process for introducing alkyl groups onto the naphthalene ring. The position of this substitution is critical and can be influenced by various factors including the catalyst, alkylating agent, and reaction conditions.

Friedel-Crafts Alkylation Approaches for Propylnaphthalene Synthesis

The Friedel-Crafts alkylation is a classic and versatile method for the propylation of naphthalene. ontosight.ai This reaction typically involves the use of a propylating agent, such as propyl halides (e.g., 1-chloropropane (B146392) or 2-chloropropane) or propylene (B89431), and a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netvulcanchem.com The reaction proceeds through an electrophilic aromatic substitution mechanism where the Lewis acid activates the alkylating agent to form a carbocation or a polarized complex, which then attacks the electron-rich naphthalene ring.

The regioselectivity of the Friedel-Crafts alkylation of naphthalene is a key consideration. The reaction can yield two primary mono-propylated isomers: 1-propylnaphthalene (B1617972) (alpha-isomer) and 2-propylnaphthalene (beta-isomer). Kinetically, the reaction tends to favor the formation of the 1-propylnaphthalene due to the higher electron density at the α-position. However, the this compound is the thermodynamically more stable product. researchgate.net Therefore, under thermodynamic control, which often involves higher temperatures or longer reaction times, the initially formed 1-propylnaphthalene can isomerize to the more stable this compound. oup.com

The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. For instance, using a less active catalyst or milder conditions may favor the kinetic product, while more stringent conditions can promote the formation of the thermodynamic product. acs.org Ionic liquids, such as those based on chloroaluminate(III), have also been explored as alternative catalysts and reaction media for the Friedel-Crafts alkylation of naphthalene, offering potential advantages in terms of catalyst recyclability and process sustainability. researchgate.net

Zeolite-Catalyzed Alkylation Processes for 2,6-Diisopropylnaphthalene (B42965) Synthesis

The synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN) is of particular industrial importance as it serves as a precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). nih.govjlu.edu.cn Zeolite catalysts have emerged as highly effective and shape-selective catalysts for the isopropylation of naphthalene to produce 2,6-DIPN. jlu.edu.cnrsc.org Zeolites such as H-mordenite (H-MOR) and H-Y have demonstrated high activity and selectivity for this transformation. researchgate.netacs.org

The alkylation process over zeolite catalysts is generally understood to involve three main steps: isopropylation, isomerization, and alkyl conversion. researchgate.netnih.gov

Isopropylation Reactions and Mechanisms

The isopropylation of naphthalene over zeolites involves the reaction of naphthalene with an isopropylating agent, typically propylene or isopropanol, at the acidic sites of the zeolite. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of an isopropoxide species on the zeolite framework, which then alkylates the naphthalene molecule. tci-thaijo.org The initial alkylation can occur at either the α- or β-positions of the naphthalene ring. researchgate.net However, the confinement within the zeolite pores can influence the regioselectivity, often favoring the formation of the less bulky β-substituted products. jlu.edu.cn

The reaction can proceed to form mono-, di-, tri-, and even tetraisopropylnaphthalenes depending on the reaction conditions. researchgate.net The formation of diisopropylnaphthalene (DIPN) isomers is a key step towards obtaining 2,6-DIPN.

Isomerization Processes in Alkylation

Isomerization plays a crucial role in achieving a high yield of the desired 2,6-DIPN isomer. During the alkylation process, various DIPN isomers are formed. However, the thermodynamically more stable isomers are the β,β'-disubstituted ones, such as 2,6-DIPN and 2,7-DIPN. researchgate.net The initially formed kinetic products, including α-substituted isomers, can undergo isomerization to the more stable β-isomers within the zeolite channels. researchgate.netoup.com

Theoretical and experimental studies have shown that 2,6-DIPN and 2,7-DIPN can transform into each other via an intramolecular isopropyl group shift at elevated temperatures within the main channel of mordenite (B1173385). acs.org The ability of the zeolite to facilitate this isomerization is a key factor in enriching the product mixture with the desired 2,6-DIPN. The isomerization reaction can be complex, sometimes leading to transalkylation reactions that produce higher alkylated naphthalenes and naphthalene itself. google.com

Alkyl Conversion Reactions

The equilibrium between the different isopropylnaphthalene isomers is influenced by the reaction conditions, including temperature and the presence of the catalyst. google.com

Direct Alkylation of Naphthalene with Propylene

The direct alkylation of naphthalene with propylene is a widely studied and industrially relevant method for producing isopropylnaphthalenes. google.com This process can be carried out using various catalysts, including solid phosphoric acid and zeolites. rsc.orggoogle.com

When using solid phosphoric acid catalysts, the reaction temperature is a critical parameter. It has been found that conducting the alkylation at temperatures above 300°C significantly increases the ratio of the β-isomer (2-isopropylnaphthalene) to the α-isomer (1-isopropylnaphthalene) in the product mixture. google.com

Zeolite catalysts, particularly H-mordenite, have shown high selectivity for the formation of 2,6-DIPN in the liquid-phase alkylation of naphthalene with propylene. rsc.org The shape-selective nature of the zeolite pores is believed to be responsible for the preferential formation of the 2,6-isomer. jlu.edu.cn The selectivity can be further enhanced by modifying the zeolite, for example, by dealumination to adjust the acidity and pore structure. researchgate.net

Table 1: Comparison of Catalysts in Naphthalene Alkylation

| Catalyst | Alkylating Agent | Key Product(s) | Selectivity Features | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Propyl Halides/Propylene | 1-Propylnaphthalene, this compound | Kinetically favors 1-isomer, thermodynamically favors 2-isomer. | oup.comacs.org |

| H-Mordenite (H-MOR) | Propylene/Isopropanol | 2,6-Diisopropylnaphthalene (2,6-DIPN) | High shape-selectivity for the 2,6-isomer. | rsc.orgresearchgate.net |

| H-Y Zeolite | Isopropanol/Propylene | Diisopropylnaphthalenes | Active for DIPN formation. | researchgate.netresearchgate.net |

| Solid Phosphoric Acid | Propylene | 2-Isopropylnaphthalene (B46572) | Higher temperatures (>300°C) favor the β-isomer. | google.com |

| Al-MCM-41 (immobilized AlCl₃) | Propylene | 2,6-Diisopropylnaphthalene (2,6-DIPN) | Enhanced selectivity for 2,6-DIPN. | researchgate.net |

Haworth Synthesis Adaptations for Naphthalene Derivatization

The Haworth synthesis, developed by Robert Downs Haworth in 1932, is a classical method for preparing polycyclic aromatic hydrocarbons. wikipedia.org The traditional synthesis of naphthalene involves a five-step process:

Friedel-Crafts Acylation: Benzene (B151609) reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride to form 3-benzoylpropionic acid. quora.comvedantu.com

Clemmensen Reduction: The keto group of 3-benzoylpropionic acid is reduced to a methylene (B1212753) group using zinc amalgam and hydrochloric acid, yielding 4-phenylbutanoic acid. vedantu.comscribd.com

Ring Closure: The molecule undergoes an intramolecular Friedel-Crafts acylation when heated with a strong acid (like concentrated sulfuric acid), eliminating water to form the cyclic ketone α-tetralone. vedantu.comuomustansiriyah.edu.iq

Second Clemmensen Reduction: The ketone group of α-tetralone is reduced to form tetralin (1,2,3,4-tetrahydronaphthalene). vedantu.com

Aromatization: The final step involves dehydrogenation of tetralin, typically by heating with a catalyst such as selenium or palladium, to yield naphthalene. quora.comvedantu.com

To produce alkyl-substituted naphthalenes such as this compound, this basic scheme can be adapted. One significant modification is to use a substituted benzene as the starting material instead of benzene. uomustansiriyah.edu.iq For instance, starting the synthesis with propylbenzene (B89791) would likely lead to a propyl-substituted naphthalene derivative. Another key adaptation involves introducing the alkyl group at a later stage. The intermediate cyclic ketone, α-tetralone, can be reacted with a Grignard reagent, such as propylmagnesium bromide, to introduce the propyl group into the α-position. uomustansiriyah.edu.iq Alternatively, direct Friedel-Crafts alkylation of naphthalene with an alkyl halide in the presence of aluminum chloride can also yield 2-alkylnaphthalenes. copbela.org

Mechanochemical Synthetic Routes for Polyaromatic Compounds

Mechanochemistry has emerged as a powerful and environmentally benign alternative to traditional solution-based synthesis, particularly for polycyclic aromatic hydrocarbons (PAHs). numberanalytics.comrsc.org This approach utilizes mechanical energy—typically from grinding, shearing, or milling—to induce chemical reactions, often in the absence of bulk solvents. numberanalytics.comnih.gov The synthesis of PAHs can be challenging due to their limited solubility in many solvents, especially those considered environmentally friendly. rsc.orgnih.gov Mechanochemistry circumvents this issue, providing an efficient pathway for the synthesis of these important molecules. nih.govresearchgate.net

A primary advantage of mechanochemical synthesis is the ability to perform reactions under solvent-free or virtually solvent-free conditions. rsc.org Reactions are often conducted by grinding the solid reactants together in a ball mill or with a simple mortar and pestle. nih.gov This process, sometimes called neat grinding, can be enhanced through liquid-assisted grinding (LAG), where a catalytic amount of liquid is added to facilitate the reaction.

The absence of bulk solvent eliminates problems related to reactant solubility and can lead to cleaner reactions. nih.gov For example, the mechanochemical Scholl reaction, an oxidative cyclodehydrogenation, has been successfully used for the solvent-free synthesis of large PAHs like hexabenzocoronene with high yields in short reaction times. nih.gov Furthermore, performing these reactions in the solid state can enhance the stability of the PAH products, which are often susceptible to oxidation when in solution. nih.gov

Mechanochemical synthesis aligns with several principles of green chemistry, offering significant environmental benefits over conventional methods. researchgate.net The most notable advantage is the drastic reduction or complete elimination of solvent usage, which in turn minimizes chemical waste. numberanalytics.comrsc.org This leads to a more favorable environmental footprint, which can be quantified using green chemistry metrics.

Studies have shown that mechanochemical processes often have a much lower E-factor (environmental factor, which measures the mass of waste per mass of product) and a Process Mass Intensity (PMI) closer to the ideal value of 1 compared to their solution-based counterparts. rsc.org For example, the mechanochemical synthesis of certain complexes has demonstrated significantly lower E-factor and PMI values than the same reactions performed in solution. rsc.org Beyond waste reduction, mechanochemistry can also lead to lower energy consumption and safer laboratory procedures by avoiding the use of large volumes of flammable or toxic solvents. numberanalytics.comresearchgate.netnih.gov

Solvent-Free Synthetic Conditions

Functionalization Strategies for this compound Derivatives

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, thereby tuning its chemical and physical properties. One such functionalization is the introduction of organoselenium moieties.

The synthesis of selenium-containing naphthalene derivatives has been achieved through several green and efficient methodologies. nih.govnih.gov A prominent strategy involves the reaction of alkynols with diaryl diselenides. nih.govresearchgate.net In this process, an electrophilic selenium species is generated in situ through the oxidative cleavage of the diselenide's Se-Se bond. researchgate.netpeerj.com This can be accomplished using a mild and inexpensive oxidizing agent like Oxone® in an aqueous medium. nih.govnih.gov The use of alternative energy sources, such as ultrasonic irradiation, can significantly accelerate the reaction, leading to high yields in short reaction times. nih.govnih.govresearchgate.net

This method has been successfully applied to synthesize a variety of 2-organoselanyl-naphthalenes. Research findings for the synthesis of 2-phenylselanyl-1-propyl-naphthalene, a close analogue of a functionalized this compound, demonstrate the efficacy of this approach.

Table 1: Synthesis of 2-Phenylselanyl-1-propyl-naphthalene

| Parameter | Value |

|---|---|

| Reactants | 1-Propyl-4-phenylbut-3-yn-2-ol, Diphenyl diselenide |

| Oxidizing Agent | Oxone® |

| Solvent | Water |

| Energy Source | Ultrasonic Irradiation |

| Yield | 94% nih.gov |

| Reaction Time | Not specified, but generally short (0.25–2.3 h) for the class nih.gov |

| Appearance | Yellowish oil nih.gov |

This table is based on the synthesis of compound 3i as reported in the cited literature. nih.gov

Among the key strategies for constructing selanyl (B1231334) naphthalenes is the annulation of aryl enynes. nih.gov This method involves the formation of the naphthalene ring system as part of the functionalization process. A typical approach is the palladium-catalyzed insertion of an alkyne into an internal alkyne, which selectively produces an enyne intermediate. figshare.com This resulting enyne can then undergo an intramolecular thermal cycloaddition, effectively building an aryl ring onto a pre-existing structure to form the naphthalene core. figshare.comfigshare.com This powerful annulation technique provides a versatile route to complex naphthalene derivatives.

Oxidative C(sp3)-/Se Coupling

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Once the this compound core is established, palladium-catalyzed cross-coupling reactions serve as a versatile and powerful tool for further functionalization. nih.gov These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the naphthalene ring. nih.gov The prerequisite for these couplings is typically the presence of a halide or pseudohalide (like a tosylate) on the ring, which can undergo oxidative addition to a Pd(0) catalyst. acs.orgrsc.org

The development of highly active palladium catalysts supported by specialized ancillary ligands has expanded the scope of these reactions to include less reactive C-O electrophiles, such as phenol (B47542) derivatives. rsc.org This allows for the coupling of a wide range of functionalized aryl and heteroaryl partners, including boronic acids, alkenes, and amines, often with low catalyst loadings and high functional group tolerance. rsc.orgmit.edursc.org For instance, a this compound derivative bearing a bromo or iodo substituent could be coupled with various organometallic reagents to introduce new alkyl, aryl, or vinyl groups, significantly increasing molecular complexity. nih.gov

Bromination and Naphthoquinone Synthesis

Bromination is a key transformation for activating the naphthalene ring for subsequent reactions, such as cross-couplings or the synthesis of naphthoquinones. The regioselectivity of bromination can be controlled by the reaction conditions and the directing effects of existing substituents. For example, the benzylic position of an alkylnaphthalene can be brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). mdpi.comnih.gov However, under certain conditions, electrophilic aromatic substitution on the ring may occur instead. mdpi.com The bromination of 2-naphthol (B1666908) derivatives is also a common route to functionalized naphthalenes. orgsyn.org

Naphthoquinones are an important class of compounds that can be synthesized from naphthalene precursors. mdpi.combeilstein-journals.org One route involves the base-induced cyclization of precursors like 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester, which yields a dihydroxynaphthalene derivative. mdpi.comnih.gov These diol compounds are often metastable and readily auto-oxidize in the presence of air to the more stable naphthoquinone. mdpi.comnih.gov Another approach involves the direct functionalization of a pre-existing naphthoquinone. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) can be brominated and subsequently alkylated to produce functionalized naphthoquinones. sciforum.net

Modification of Substitution Patterns on the Naphthalene Ring

The strategic modification of the naphthalene core is a cornerstone of synthetic chemistry, enabling the development of novel derivatives with fine-tuned electronic, optical, and biological properties. Starting with a this compound scaffold, the existing alkyl group influences the regioselectivity of subsequent transformations, primarily through its electron-donating nature. Methodologies for altering the substitution pattern can be broadly categorized into electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental pathway for introducing a variety of functional groups onto the naphthalene ring. uomustansiriyah.edu.iq The propyl group at the C-2 position is an activating, ortho-, para-directing group. In the context of the naphthalene ring system, this directs incoming electrophiles preferentially to the C-1 and C-3 positions (ortho) and, to a lesser extent, other positions in the adjacent ring. Attack at the α-position (C-1) is generally favored over the β-position (C-3) because the resulting carbocation intermediate (arenium ion) is more stabilized by resonance, allowing for the preservation of a complete benzene ring sextet in one of the resonance structures. stackexchange.com

Key electrophilic substitution reactions applicable to this compound include:

Nitration: Introduces a nitro (—NO₂) group, which can serve as a precursor for an amino group or act as an electron-withdrawing group to facilitate other reactions. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.comksu.edu.sa

Halogenation: Involves the introduction of a halogen (e.g., Br, Cl). The reaction is typically performed with the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). ksu.edu.sa

Sulfonation: The introduction of a sulfonic acid (—SO₃H) group using fuming sulfuric acid. This reaction is notably reversible. ksu.edu.sa

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the naphthalene ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). uomustansiriyah.edu.iq This is often preferred over Friedel-Crafts alkylation due to better control and avoidance of polysubstitution.

| Reaction | Typical Reagents | Electrophile | Primary Product Example |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Nitro-2-propylnaphthalene |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 1-Bromo-2-propylnaphthalene |

| Sulfonation | SO₃, H₂SO₄ (fuming) | SO₃ | This compound-1-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-Acetyl-2-propylnaphthalene |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally not feasible on electron-rich naphthalene systems. pressbooks.pub However, if the this compound ring is first substituted with one or more powerful electron-withdrawing groups (such as a nitro group), SNAr reactions become possible. masterorganicchemistry.com The reaction requires a good leaving group (typically a halide) and a strong nucleophile. The mechanism involves the addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. pressbooks.pub The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. pressbooks.pub

| Starting Material Example | Nucleophile | Typical Conditions | Product Example |

|---|---|---|---|

| 1-Chloro-4-nitro-2-propylnaphthalene | CH₃O⁻Na⁺ (Sodium methoxide) | CH₃OH, heat | 1-Methoxy-4-nitro-2-propylnaphthalene |

| 1-Bromo-4,6-dinitro-2-propylnaphthalene | NH₃ (Ammonia) | High pressure, heat | 4,6-Dinitro-2-propylnaphthalen-1-amine |

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies heavily rely on metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.com These methods are particularly valuable for modifying the substitution patterns of halo-naphthalenes or their triflate derivatives.

Suzuki-Miyaura Coupling: This reaction couples a halonaphthalene (or naphthyl triflate) with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst. nih.gov It is a highly versatile method for creating biaryl structures or introducing new alkyl or vinyl groups.

Stille Coupling: This reaction involves the coupling of a halonaphthalene with an organostannane (organotin) reagent, also catalyzed by palladium. thieme-connect.com It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and a halonaphthalene, using a palladium catalyst and a copper(I) co-catalyst. It is the premier method for synthesizing ethynyl-substituted naphthalenes.

| Reaction Name | Naphthalene Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-2-propylnaphthalene | Arylboronic acid | Pd(PPh₃)₄, base | C(sp²)-C(sp²) | 1-Aryl-2-propylnaphthalene |

| Stille | 1-Iodo-2-propylnaphthalene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) | 1-Vinyl-2-propylnaphthalene |

| Sonogashira | 1-Bromo-2-propylnaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | C(sp²)-C(sp) | 1-(Phenylethynyl)-2-propylnaphthalene |

Elucidation of Reaction Mechanisms Involving 2 Propylnaphthalene

Mechanistic Investigations of Naphthalene (B1677914) Alkylation

The alkylation of naphthalene is a key process for producing various functionalized derivatives, including 2-propylnaphthalene. The mechanism of this reaction, particularly with propylene (B89431) or other alkylating agents, has been the subject of extensive research.

The alkylation of naphthalene with olefins like n-butene, catalyzed by acids such as trifluoromethanesulfonic acid (TfOH), proceeds through a series of well-defined steps. mdpi.com The process is initiated by the interaction of the olefin with the acid catalyst to form a carbocation. mdpi.com This electrophilic species then attacks the electron-rich naphthalene ring.

The regioselectivity of the alkylation, which determines whether the alkyl group attaches to the α (1, 4, 5, 8) or β (2, 3, 6, 7) position of the naphthalene ring, is a critical aspect. The formation of this compound indicates a preference for β-substitution. This selectivity is influenced by several factors, including the nature of the catalyst, the reaction temperature, and the solvent. mdpi.comdicp.ac.cn For instance, in the isopropylation of naphthalene, large-pore zeolites like H-beta are often used as catalysts to favor the formation of 2,6-diisopropylnaphthalene (B42965), a precursor to valuable polymers. dicp.ac.cn

A proposed mechanism for the alkylation of naphthalene with n-butene using TfOH as a catalyst involves the following key steps mdpi.com:

Carbocation Formation: The olefin (n-butene) reacts with the acid catalyst (TfOH) to generate a carbocation intermediate. mdpi.com

π-Complex Formation: The carbocation attacks the π-electron system of the naphthalene ring at different positions, forming unstable π-complexes. mdpi.com

σ-Complex Formation: The π-complexes rearrange to form more stable σ-complexes, also known as arenium ions. mdpi.com

Deprotonation: A proton is eliminated from the σ-complex, restoring the aromaticity of the naphthalene ring and yielding the alkylated product. mdpi.com

The reaction of t-butyllithium with naphthalene in a nonpolar solvent like decalin provides another example of naphthalene alkylation. acs.org Kinetic studies of this reaction suggest the quantitative formation of an intermediate complex before the rate-determining step, which is the addition of the t-butyllithium to the naphthalene ring. acs.org

The table below summarizes the effect of reaction temperature on the alkylation of naphthalene with n-butene, highlighting the conversion of naphthalene and the selectivity for multi-butylnaphthalenes. mdpi.com

| Reaction Temperature (°C) | Naphthalene Conversion (%) | Multi-butylnaphthalene Selectivity (%) |

| 0 | 38.2 | 22.4 |

| 60 | 98.5 | 80.6 |

This table illustrates the significant impact of temperature on both the conversion of the starting material and the selectivity towards the desired polyalkylated products in the alkylation of naphthalene with n-butene. mdpi.com

Analysis of Hydrogen-Abstraction-Acetylene-Addition (HACA) Routes in Naphthalene Formation

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is widely recognized as a primary route for the formation and growth of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, in high-temperature environments like combustion flames. acs.orgresearchgate.netuoa.gr This mechanism involves a sequence of reactions that build up larger aromatic systems from smaller ones.

The fundamental steps of the HACA mechanism for the formation of naphthalene from benzene (B151609) are:

Hydrogen Abstraction: A hydrogen atom is abstracted from the benzene ring by a radical species (e.g., a hydrogen atom or a hydroxyl radical), forming a phenyl radical. acs.org

Acetylene (B1199291) Addition: An acetylene molecule adds to the radical site on the phenyl radical. acs.orguhmreactiondynamics.org

Ring Closure: The resulting radical undergoes an intramolecular cyclization to form a second ring. researchgate.net

Aromatization: The cyclized intermediate loses a hydrogen atom to form the stable naphthalene molecule. uhmreactiondynamics.org

Experimental and theoretical studies have provided strong evidence supporting the HACA mechanism. researchgate.netuhmreactiondynamics.org For instance, the reactions of styrenyl and ortho-vinylphenyl radicals with acetylene have been shown to produce naphthalene, validating key steps in the HACA pathway. uhmreactiondynamics.org Kinetic modeling has further elucidated the detailed mechanism of ring closure and the importance of various intermediates. acs.org The HACA mechanism is not limited to the formation of naphthalene from benzene; it is a general pathway for the growth of larger PAHs, with acetylene sequentially adding to existing aromatic radicals. researchgate.net

Radical Recombination Pathways involving Cyclopentadienyl (B1206354) Radicals

An alternative pathway to naphthalene formation involves the recombination of cyclopentadienyl radicals (CPDyl). eeer.orgrsc.org This mechanism is particularly relevant in certain combustion environments. The cyclopentadienyl radical is a resonance-stabilized radical and is considered an important intermediate in PAH formation. eeer.org

The proposed mechanism for naphthalene formation from cyclopentadienyl radicals includes the following steps:

Self-Recombination: Two cyclopentadienyl radicals recombine to form 9,10-dihydrofulvalene. eeer.org

Rearrangement and Cyclization: The 9,10-dihydrofulvalene intermediate undergoes a series of rearrangements and ring-closure reactions, converting the five-membered rings into six-membered rings, ultimately leading to the formation of naphthalene. eeer.orgnih.gov

Theoretical studies have investigated the potential energy surface for this reaction and have identified various intermediates and transition states. nih.gov While the recombination of cyclopentadienyl radicals is a recognized route to naphthalene, its contribution relative to other pathways like HACA depends on the specific reaction conditions. acs.orguoa.gr

Phenyl Radical Reactions with Unsaturated Hydrocarbons

The reactions of phenyl radicals with various unsaturated hydrocarbons represent another significant channel for the formation of naphthalene and other PAHs. acs.orguhmreactiondynamics.org These reactions are crucial in understanding the growth of aromatic species in both combustion and astrochemical environments. nih.gov

The reaction of a phenyl radical with an unsaturated hydrocarbon typically proceeds through the following general steps:

Radical Addition: The phenyl radical adds to the double or triple bond of the unsaturated hydrocarbon, forming a larger radical intermediate. nih.govresearchgate.net

Isomerization and Cyclization: The radical intermediate can undergo isomerization, including hydrogen shifts and ring closures, to form a cyclic structure. researchgate.net

Aromatization: The cyclic intermediate then stabilizes by losing a hydrogen atom, leading to the formation of a new aromatic ring. researchgate.net

Specific examples of these reactions include:

Phenyl radical + Vinylacetylene: This reaction can lead to the formation of naphthalene. The initial addition of the phenyl radical can occur at either the vinyl or the acetylenic group of vinylacetylene, leading to different reaction pathways. acs.orguhmreactiondynamics.org

Phenyl radical + 1,3-Butadiene: This reaction has been shown to form dihydronaphthalene, a direct precursor to naphthalene. acs.org

Crossed molecular beam experiments and theoretical calculations have been instrumental in elucidating the dynamics and mechanisms of these reactions. uhmreactiondynamics.orgnih.gov These studies have shown that the reaction pathways and product distributions are highly dependent on the collision energy and the specific structure of the unsaturated hydrocarbon. nih.gov

General Methodologies for Determining Organic Reaction Mechanisms

The elucidation of complex reaction mechanisms, such as those involved in the formation of this compound, relies on a combination of experimental and theoretical techniques. slideshare.netjsscacs.edu.indalalinstitute.com These methods provide insights into the sequence of elementary steps, the nature of intermediates, and the energetics of the reaction pathway.

Detection and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. fiveable.me Their detection and characterization are crucial for confirming a proposed reaction mechanism. jsscacs.edu.indalalinstitute.com However, due to their short lifetimes and high reactivity, this can be a challenging task. numberanalytics.com

Several techniques are employed for this purpose:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy can be used to directly observe and characterize intermediates. numberanalytics.comdbatu.ac.in For example, NMR spectroscopy can be used to detect carbocations formed during alkylation reactions. dalalinstitute.com

Mass Spectrometry: Mass spectrometry is highly sensitive for detecting low-abundance charged species and is increasingly used to identify reactive intermediates in complex reactions. rsc.org

Trapping: Intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. jsscacs.edu.indbatu.ac.in

Isolation: In some cases, it may be possible to isolate an intermediate by running the reaction under mild conditions or by stopping the reaction after a short time. dalalinstitute.comdbatu.ac.in

The table below summarizes some common methods for detecting and characterizing reaction intermediates.

| Method | Principle | Application Example |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detecting carbocations in SN1 reactions. dalalinstitute.com |

| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifying functional groups in intermediates. dbatu.ac.in |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Identifying charged intermediates in catalytic cycles. rsc.org |

| Chemical Trapping | An intermediate is captured by a trapping agent to form a stable product. | Trapping benzyne (B1209423) with a diene in a Diels-Alder reaction. dbatu.ac.in |

This table provides an overview of key techniques used to identify and study the transient species that are central to understanding reaction pathways.

Stereochemical Evidence in Reaction Pathways

The stereochemistry of the products of a reaction can provide valuable information about the reaction mechanism. jsscacs.edu.inchemicalnote.com If a reaction can produce different stereoisomers, the observed stereochemical outcome can help to distinguish between different possible pathways.

For example, in nucleophilic substitution reactions, an S(_N)2 reaction proceeds with an inversion of stereochemistry, while an S(_N)1 reaction, which proceeds through a planar carbocation intermediate, typically results in a racemic mixture of products. jsscacs.edu.indalalinstitute.com Therefore, by analyzing the stereochemistry of the products, one can infer the nature of the transition state or intermediate involved in the rate-determining step.

Concerted mechanisms, where all bond-breaking and bond-forming events occur in a single step, often lead to stereospecific outcomes. numberanalytics.com The analysis of the stereochemistry of reactants and products is a powerful tool for identifying such concerted pathways. numberanalytics.com

Kinetic Analysis and Rate Law Determination

Kinetic analysis is a fundamental tool for elucidating reaction mechanisms by studying the rate at which a reaction proceeds and how that rate is influenced by the concentration of reactants. libretexts.orgiufost.org The data obtained from these experiments are used to formulate a rate law, an equation that mathematically describes the reaction rate's dependence on reactant concentrations. libretexts.orgexpii.com

The general form of a rate law is expressed as:

Rate = k[A]x[B]y

where:

[A] and [B] are the molar concentrations of the reactants.

x and y are the reaction orders with respect to each reactant, which must be determined experimentally. expii.com

k is the rate constant, a proportionality constant that is specific to the reaction and temperature. savemyexams.com

Method of Initial Rates:

A common experimental approach to determine the rate law is the method of initial rates. expii.com This method involves measuring the initial reaction rate at different starting concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to that reactant can be determined. expii.comsavemyexams.com

For instance, in a reaction involving this compound, one might study its oxidation. The concentration of this compound would be varied while the concentration of the oxidizing agent is held constant, and vice versa. The effect of these changes on the initial reaction rate reveals the reaction order for each component. libretexts.org

Integrated Rate Laws:

Once the differential rate law is determined, it can be integrated to provide an equation that relates the concentration of a reactant to time. tru.ca This integrated rate law can be used to predict the concentration of a reactant at any given time during the reaction. tru.ca The form of the integrated rate law depends on the order of the reaction. tru.ca For example, a first-order reaction will have a different integrated rate law than a second-order reaction. libretexts.org Plotting the appropriate function of reactant concentration against time will yield a straight line, confirming the reaction order and allowing for the determination of the rate constant from the slope. tru.ca

Example of Kinetic Data Analysis:

Consider a hypothetical reaction where this compound (2-PN) reacts with an oxidant (Ox).

| Experiment | [2-PN] (M) | [Ox] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

From this data:

Comparing experiments 1 and 2, doubling the concentration of 2-PN while keeping [Ox] constant doubles the rate. This indicates the reaction is first order with respect to this compound.

Comparing experiments 1 and 3, doubling the concentration of the oxidant while keeping [2-PN] constant quadruples the rate. This indicates the reaction is second order with respect to the oxidant.

Therefore, the rate law is: Rate = k[2-PN]¹[Ox]²

The rate constant, k, can then be calculated by plugging the values from any of the experiments into the rate law. expii.com

Isotope Labeling (Tracer) Techniques

Isotope labeling is a powerful technique used to trace the path of atoms or molecules through a reaction. researchgate.netkkwagh.edu.in By replacing an atom in a reactant with one of its isotopes, researchers can follow the labeled atom to its final position in the product molecules. This provides direct evidence for bond-breaking and bond-forming steps in a reaction mechanism. researchgate.net

Stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or radioactive isotopes (e.g., ³H, ¹⁴C) can be used as tracers. researchgate.net The choice of isotope depends on the element being traced and the analytical methods available for detection, such as mass spectrometry or NMR spectroscopy for stable isotopes, and scintillation counting or autoradiography for radioactive isotopes. researchgate.netkkwagh.edu.in

Application to this compound Reactions:

In the context of this compound reactions, isotope labeling can be used to elucidate various mechanistic details. For example, in an oxidation reaction, if the goal is to determine whether the oxygen in the product comes from the oxidant or from water in the solvent, one could use an ¹⁸O-labeled oxidant. If the ¹⁸O is incorporated into the product, it confirms the oxidant as the source of the oxygen atom. mdpi.com

Similarly, to study the mechanism of reactions involving the propyl group, deuterium (B1214612) (²H) can be used to label specific positions on the propyl chain. For instance, in a reaction where a hydrogen atom is abstracted from the propyl group, labeling the benzylic position (the carbon attached to the naphthalene ring) with deuterium would allow researchers to determine if this specific hydrogen is involved in the rate-determining step by observing a kinetic isotope effect.

Example of an Isotope Labeling Study:

In a study on the metabolism of 2-isopropylnaphthalene (B46572) in rats, the reaction was found to proceed through the oxidation of the isopropyl chain. nih.gov While this study did not explicitly use isotopic labeling for mechanism elucidation, one could design such an experiment. For example, by synthesizing 2-isopropylnaphthalene with ¹³C at the tertiary carbon of the isopropyl group, one could trace the fate of this carbon atom through the metabolic pathway to the identified metabolites, such as 2-(2-naphthyl)-2-propanol (B3060983) and 2-(2-naphthyl)propionic acid, confirming the specific transformations of the isopropyl group. nih.gov

Product Identification and Pathway Confirmation

The final and crucial step in elucidating a reaction mechanism is the identification of all the products formed, including major products, minor by-products, and any transient intermediates that can be trapped or detected. google.com The distribution of these products provides valuable clues about the competing reaction pathways and the selectivity of the reaction.

Analytical Techniques for Product Identification:

A variety of analytical techniques are employed to separate and identify the products of a reaction. These include:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate the components of a reaction mixture. acs.org

Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the separated components, aiding in their identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of the products, including the connectivity of atoms and their stereochemical arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the product molecules. researchgate.net

Confirming Reaction Pathways:

By identifying the products and considering the information gathered from kinetic and isotope labeling studies, a plausible reaction pathway can be proposed. rsc.org For example, in the oxidation of diisopropylnaphthalenes, which are related to this compound, various products and by-products are formed. google.com The identification of compounds such as diisopropylnaphthalene dihydroperoxide, 2-isopropyl-6-(2-hydroxy-2-propyl)naphthalene, and 2,6-bis(2-hydroxy-2-propyl)naphthalene (B184025) helps to map out the oxidation process. google.com

The proposed mechanism must be consistent with all experimental observations. For instance, if a particular intermediate is proposed, experiments may be designed to specifically detect or trap this intermediate to provide further evidence for its existence on the reaction pathway.

Catalytic Transformations in 2 Propylnaphthalene Synthesis and Derivatization

Homogeneous Catalysis

Homogeneous Palladium Catalysts for Carboxylation

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal catalysis and biocatalysis. mdpi.comscienceopen.com It offers a complementary approach for the synthesis and functionalization of organic molecules, often under mild and environmentally friendly conditions.

Enantioselective organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. mdpi.comrsc.org These reactions often proceed through the formation of transient chiral intermediates, such as iminium ions or enamines, which then react with nucleophiles or electrophiles in a stereocontrolled manner.

In the context of naphthalene (B1677914) derivatives, organocatalytic Friedel-Crafts alkylations have been developed. rsc.org For example, the reaction of β-naphthols with isatin-derived ketimines, catalyzed by a chiral thiourea (B124793) derivative, affords enantioenriched 3-substituted-3-amino-2-oxindoles in high yields and enantioselectivities. rsc.org Although this example does not directly involve 2-propylnaphthalene, it demonstrates the potential of organocatalysis to functionalize the naphthalene ring with high stereocontrol. The thiourea catalyst acts as a bifunctional catalyst, activating the electrophile through hydrogen bonding while the basic site on the catalyst interacts with the nucleophile.

Brønsted acids and bases are fundamental catalysts in organic chemistry. wikipedia.orgsigmaaldrich.com A Brønsted acid donates a proton to a substrate, thereby increasing its electrophilicity, while a Brønsted base accepts a proton, increasing the nucleophilicity of the substrate. wikipedia.org

Brønsted acid catalysis is effective for various transformations involving aromatic compounds. For instance, the Friedel-Crafts alkylation of naphthalene can be catalyzed by strong acids. masterorganicchemistry.com The propylation of naphthalene to form this compound would fall under this category, typically using an alkylating agent like propan-2-ol or propene in the presence of an acid catalyst such as a zeolite or a supported Lewis acid. thieme-connect.de Chiral Brønsted acids, such as chiral phosphoric acids, have been developed for enantioselective transformations, including Friedel-Crafts alkylations and reductive aminations. sigmaaldrich.com These catalysts could potentially be applied to the asymmetric functionalization of this compound.

Brønsted base catalysis, while less common for direct functionalization of the naphthalene core, can be involved in derivatization reactions of substituted naphthalenes.

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can mediate a wide range of chemical transformations. diva-portal.orgcore.ac.uk A key feature of NHC catalysis is their ability to induce umpolung (polarity reversal) of aldehydes, allowing them to react as nucleophiles.

NHC-catalyzed annulation reactions have been used to construct naphthalene ring systems. For example, NHCs can catalyze the reaction of α,β-unsaturated aldehydes with various partners to form fused ring systems. encyclopedia.pub While direct derivatization of this compound using NHC catalysis is not extensively reported, the synthesis of naphthalene derivatives through NHC-catalyzed pathways is well-established. For instance, NHCs can catalyze the annulation of enals with 2-naphthols to produce chiral naphthopyran-3-ones. ntu.edu.sg This demonstrates the potential of NHCs to mediate complex transformations on the naphthalene scaffold.

Brønsted Acid and Base Catalysis

Biocatalysis for Enantioselective Transformations

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. ox.ac.uknih.gov Enzymes, as chiral catalysts, can differentiate between enantiomers or prochiral faces of a substrate, leading to the formation of enantioenriched products. kyoto-u.ac.jplongdom.org In the context of this compound, enzymatic transformations primarily focus on the selective oxidation of the propyl side chain.

Research Findings:

Cytochrome P450 monooxygenases (CYPs) are particularly adept at catalyzing the hydroxylation of C-H bonds. ox.ac.uknih.govalmacgroup.com The enzyme CYP101B1, from Novosphingobium aromaticivorans, has demonstrated notable efficiency and selectivity in the oxidation of various naphthalene derivatives. researchgate.netresearchgate.net Research has shown that this enzyme catalyzes the regioselective oxidation of alkylnaphthalenes at the benzylic methyl or methine C-H bonds. researchgate.netresearchgate.net Specifically for substrates like 2-ethylnaphthalene, the oxidation to the corresponding alcohol is highly enantioselective, with one stereoisomer being produced in significant excess. researchgate.netresearchgate.net It has been noted that the oxidation of this compound by similar systems occurs on the isopropyl side chain. researchgate.net

Protein engineering efforts have further enhanced the catalytic capabilities of these enzymes. For instance, mutating specific amino acid residues in the active site of CYP101B1, such as the H85F variant, has been shown to improve the enzyme's activity and affinity for hydrophobic substrates like methylnaphthalenes. nih.gov This demonstrates the potential to tailor biocatalysts for specific transformations of this compound and its analogues. Engineered P450s have been successfully used for the regio- and enantioselective hydroxylation of linear alkanes, showcasing the potential for developing biocatalysts for specific C-H functionalization. caltech.edunih.gov

The table below summarizes the biocatalytic oxidation of various alkylnaphthalene substrates by CYP101B1, highlighting the enzyme's regioselectivity and enantioselectivity.

Photochemical and Electrocatalytic Approaches in Asymmetric Synthesis

Photochemical and electrocatalytic methods offer alternative strategies for the asymmetric synthesis and derivatization of aromatic compounds, leveraging light or electrical energy to drive reactions. rsc.orgchemrxiv.org These approaches can enable transformations that are difficult to achieve under thermal conditions. researchgate.netlibretexts.org

Research Findings:

Photocatalysis: Asymmetric photocatalysis has seen significant advancements, particularly in the dearomatization of naphthalenes to construct complex, chiral polycyclic systems. acs.org A notable strategy involves the use of a Gadolinium(III) (Gd(III)) complex with a chiral PyBox ligand to catalyze the visible-light-enabled [4+2] cycloaddition of naphthalene derivatives. chinesechemsoc.org This method provides highly enantioenriched bridged polycycles in excellent yields and with high diastereo- and enantioselectivity. chinesechemsoc.org Similarly, a photoexcited Gd(III)-catalyzed dearomative [2π + 2σ] photocycloaddition between naphthalene derivatives and bicyclo[1.1.0]butanes has been developed, affording enantioenriched bicyclo[2.1.1]hexanes. rsc.org

These reactions tolerate a range of functional groups on the naphthalene ring, including both electron-donating and halogen substituents, demonstrating the broad applicability of this approach. chinesechemsoc.orgrsc.org The synthetic utility is further highlighted by the ability to perform these reactions on a preparative scale and to derivatize the resulting polycyclic products. chinesechemsoc.org

Electrocatalysis: Asymmetric electrocatalysis is a sustainable approach for enantioselective oxidations and reductions. rsc.orgchemrxiv.orgbeilstein-journals.org While specific applications to this compound are not extensively detailed, the electrochemical oxidation of naphthalene derivatives in general provides a route to functionalized products like naphthoquinones and methoxylated naphthalenes. kyoto-u.ac.jprsc.orgresearchgate.net The combination of electrochemistry with chiral catalysts, such as a chiral primary amine and a naphthalene-based mediator, has enabled the highly efficient and stereoselective oxidative coupling of carbonyl compounds with alkenyl trifluoroborates. chemrxiv.org This synergistic approach, where the mediator facilitates the single-electron transfer process, showcases the potential for developing asymmetric electrocatalytic transformations for naphthalene-containing substrates. chemrxiv.orgresearchgate.net Furthermore, electrochemical methods have been developed for the [4+2] annulation of styrenes to produce polysubstituted 1,2-dihydronaphthalenes without the need for metal catalysts or external oxidants. chinesechemsoc.org

The following table summarizes key findings in the photochemical and electrocatalytic transformations of naphthalene derivatives.

Applications of 2 Propylnaphthalene and Its Derivatives in Materials Science

Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, driven by the promise of low-cost, flexible, and large-area electronic devices. Naphthalene (B1677914) derivatives, particularly naphthalene diimides (NDIs), have emerged as key building blocks for these materials due to their excellent electron-accepting capabilities and tunable properties.

Naphthalene Diimides (NDIs) as n-Type Semiconductors

Naphthalene diimides (NDIs) are a class of organic compounds that are widely recognized as powerful n-type semiconductors. nih.gov Their electron-deficient aromatic core, a result of the two electron-withdrawing imide groups, facilitates efficient electron transport. nih.gov This makes them highly suitable for a variety of organic electronic devices where electron conduction is crucial. The properties of NDIs can be readily tuned by chemical modifications at the imide nitrogen positions or directly on the naphthalene core, allowing for the optimization of their electronic and physical characteristics for specific applications. acs.org

The synthesis of NDI derivatives is often straightforward, which adds to their appeal for materials science research and applications. acs.org Their inherent properties, such as high electron affinity and the ability to form ordered structures, make them some of the most promising materials for advancing organic electronics. nih.govgoogle.com

Self-Organization and π–π Stacking Effects

A key feature of naphthalene diimides is their inherent ability to self-organize into well-defined nanostructures. google.com This self-assembly is primarily driven by strong π–π stacking interactions between the planar, electron-deficient naphthalene cores of adjacent molecules. acs.orggoogle.com These interactions lead to the formation of ordered, face-to-face arrangements that are ideal for charge transport. google.com

The planarity and high π-acidity of the NDI system are ideal for promoting these π-stacking interactions. google.com In addition to π–π stacking, other non-covalent forces such as hydrogen bonding and solvophobic effects can play a significant role in guiding the self-assembly process. google.comresearchgate.net By carefully designing the molecular structure of NDI derivatives, for instance by appending dipeptide groups, it is possible to control the balance of these interactions and direct the formation of specific nano-architectures like nanobelts, nanospheres, and nanofibers. acs.orgresearchgate.net This controlled self-organization is crucial for fabricating high-performance organic electronic devices with optimized charge transport pathways.

The table below summarizes various self-assembled nanostructures formed by NDI derivatives and the primary interactions driving their formation.

| NDI Derivative Functionalization | Resulting Nanostructure | Driving Interactions |

| Dipeptide (Phe-Phe, Phe-Trp, Trp-Trp) | Spherical aggregates | Hydrogen bonding, π–π stacking, solvophobic forces google.com |

| Carbamate groups | Nanobelts, nanospheres, nano-corals, microflowers | π–π stacking, hydrogen bonding researchgate.net |

| Lysine amphiphiles | Nanotubes | Electrostatic repulsion, hydrophobic interactions, π–π stacking acs.org |

| Tryptophan moieties | Spherical aggregates, nanobelts, fractal-like assemblies | π–π stacking, hydrophobic interactions, metal interactions acs.org |

Building Blocks for n-Type Semiconducting Polymers

Naphthalene diimides are extensively used as fundamental building blocks for the creation of n-type semiconducting polymers. ossila.com These polymers are essential components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and all-polymer solar cells. nih.gov The incorporation of the NDI unit into a polymer backbone imparts desirable electron-transporting properties to the resulting material. nih.govemory.edu

The electronic properties of these NDI-based polymers can be systematically tuned by copolymerizing the NDI monomer with various aromatic units. acs.org For example, alternating copolymers of NDIs with donor units like oligophenylenevinylene (OPV) have been shown to exhibit ambipolar charge transport, meaning they can conduct both electrons and holes. acs.org In contrast, random copolymers can be designed to show predominantly n-type behavior. acs.org

Researchers have also developed novel π-extended NDI derivatives to address issues like backbone twisting in typical NDI-based polymers. researchgate.netfigshare.com For instance, creating a thienopyridine fused naphthalene amide (TPNA) unit leads to polymers with greater π-conjugation, increased electron delocalization, and a more planar backbone. researchgate.netfigshare.com These structural improvements result in more ordered microstructures and enhanced electron mobility. researchgate.netfigshare.com

The following table highlights some examples of NDI-based polymers and their charge transport characteristics.

| Polymer | Monomer Units | Charge Transport | Electron Mobility (μe) |

| NDI-alt-OPV | NDI, Oligophenylenevinylene | Ambipolar | 3.09 × 10⁻³ cm²/V·s acs.org |

| NDI-r-OPV/BBO | NDI, OPV, Benzobisoxazole | n-type | 4 × 10⁻⁴ cm²/V·s acs.org |

| Homo-TPNA | Thienopyridine fused naphthalene amide | n-channel | - |

| TPNA-BTz | TPNA, Benzothiadiazole | n-channel | 0.19 cm²/V·s researchgate.netfigshare.com |

Cathode Interlayer Materials (CILs) in Organic Solar Cells (OSCs)

For instance, a specific NDI derivative, NDI-N, has been developed as a printable CIL for OSCs. ossila.com This material can passivate defects in the active layer, enabling the fabrication of large-area devices with high efficiency. ossila.com The introduction of polar functional groups, such as hydroxyl groups, can impart solubility in environmentally benign solvents like water and alcohol, making the processing of these CILs more practical. mdpi.com

Research has shown that modifying the counteranion in NDI-based CILs can significantly impact the thermal stability and performance of inverted OSCs. nih.gov For example, replacing an oxide counteranion with bromide or iodide leads to materials with higher decomposition temperatures and results in devices with improved power conversion efficiencies. nih.gov One such device incorporating an NDI-iodide CIL achieved a power conversion efficiency of 15.4%, slightly outperforming a device with a conventional zinc oxide interlayer. nih.gov

The table below presents the performance of organic solar cells using different NDI-based cathode interlayer materials.

| CIL Material | Active Layer | Power Conversion Efficiency (PCE) |

| NDI-N | PBDB-T-2F:IT-4F | 13.9% ossila.com |

| NDI-OH | PTB7-Th:PC₇₁BM | Increased PCE compared to no CIL mdpi.com |

| NDI-OH | PTB7-Th:ITIC | Increased PCE compared to no CIL mdpi.com |

| NDIN-Br | PM6:Y6BO | 14.6% nih.gov |

| NDIN-I | PM6:Y6BO | 15.4% nih.gov |

| NDI-PhC4 | Not specified | 20.2% x-mol.net |

Optical Transparency and UV Resistance in NDI Derivatives

Naphthalene diimide derivatives offer significant advantages in terms of their optical properties, particularly their transparency in the visible region and their strong absorption in the ultraviolet (UV) range. ossila.com This combination makes them excellent candidates for use as charge-transport layers in organic solar cells. ossila.com The high optical transparency ensures that more light reaches the active layer of the solar cell, maximizing photon absorption and current generation. ossila.com

Compared to other materials like perylene (B46583) diimides (PDIs), NDI-based materials generally exhibit higher optical transparency. ossila.com Furthermore, their strong UV absorption provides a protective effect, shielding the underlying photoactive layer from degradation caused by UV radiation. ossila.comchinesechemsoc.org This is a crucial feature for enhancing the long-term stability of organic solar cells, which are often exposed to direct sunlight for extended periods. ossila.comchinesechemsoc.org

The UV-resistant properties of NDI derivatives have been leveraged to create highly stable OSCs. chinesechemsoc.org An NDI-based zwitterion, for example, not only acts as an efficient electron collection layer but also absorbs UV light and can even convert these high-energy photons into photocurrent, further boosting the device's efficiency. chinesechemsoc.org The ability to protect the active layer from UV damage makes NDI derivatives promising for the development of durable and long-lasting organic electronic devices. chinesechemsoc.org

Functionalized Fullerene Derivatives in Organic Solar Cells

While this article focuses on 2-propylnaphthalene, it is important to briefly mention the role of functionalized fullerene derivatives in organic solar cells, as they are often used in conjunction with n-type materials like NDIs. Fullerenes and their derivatives have been the workhorse electron-acceptor materials in organic photovoltaics for many years. mdpi.com

The chemical functionalization of fullerenes allows for the tuning of their electronic properties, such as their LUMO (Lowest Unoccupied Molecular Orbital) energy level, to better match the HOMO (Highest Occupied Molecular Orbital) of the donor polymer in a bulk heterojunction solar cell. researchgate.net This energy level alignment is critical for achieving high open-circuit voltages and efficient charge separation. researchgate.netmit.edu For example, the synthesis of isobenzofulvene-functionalized fullerenes has led to n-type materials that generate high open-circuit voltages and improved power conversion efficiencies in organic solar cells. mit.edu

Furthermore, functionalized fullerene derivatives can be designed to act as cathode buffer layers in inverted organic solar cells. nih.gov Amphiphilic diblock fullerene derivatives, for instance, can self-assemble at the interface between the inorganic zinc oxide layer and the organic active layer, improving compatibility and enhancing device performance. nih.gov The ability to chemically modify fullerenes makes them versatile components in the ongoing development of efficient and stable organic solar cells. rsc.org

Advanced Polymeric Materials Research (e.g., Polyethylene (B3416737) Naphthalate (PEN) precursors)